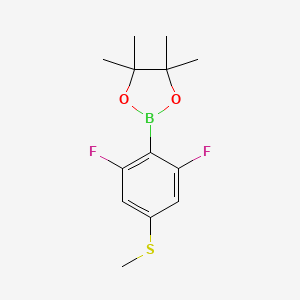

2,6-Difluoro-4-(methylthio)phenylboronic acid pinacol ester

Vue d'ensemble

Description

2,6-Difluoro-4-(methylthio)phenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C13H17BF2O2S and a molecular weight of 286.15 g/mol . This compound is often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-(methylthio)phenylboronic acid pinacol ester typically involves the reaction of 2,6-difluoro-4-(methylthio)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-efficiency reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield .

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Difluoro-4-(methylthio)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield difluoro-methylthio-phenol derivatives, while reduction can produce difluoro-methylthio-phenyl derivatives .

Applications De Recherche Scientifique

2,6-Difluoro-4-(methylthio)phenylboronic acid pinacol ester has several applications in scientific research:

Biology: Employed in the development of boron-containing drugs and bioactive molecules.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

Mécanisme D'action

The mechanism by which 2,6-Difluoro-4-(methylthio)phenylboronic acid pinacol ester exerts its effects involves the formation of a boronate complex with a palladium catalyst in Suzuki-Miyaura coupling reactions. This complex undergoes transmetalation, where the boronic ester group is transferred to the palladium, followed by reductive elimination to form the desired carbon-carbon bond .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,6-Difluoro-4-methoxyphenylboronic acid pinacol ester

- 2,6-Difluoro-4-formylphenylboronic acid pinacol ester

Uniqueness

2,6-Difluoro-4-(methylthio)phenylboronic acid pinacol ester is

Activité Biologique

Overview

2,6-Difluoro-4-(methylthio)phenylboronic acid pinacol ester (CAS No. 1355011-25-4) is a boronic ester with significant implications in organic synthesis and medicinal chemistry. Its molecular formula is C13H17BF2O2S, and it has a molecular weight of 286.15 g/mol. The compound is primarily recognized for its role in the Suzuki–Miyaura coupling reaction, a vital method for forming carbon-carbon bonds in organic compounds.

The biological activity of this compound is closely linked to its chemical reactivity:

- Transmetalation : This process is crucial in the Suzuki–Miyaura coupling, where the boronic ester participates in the formation of new carbon-carbon bonds by exchanging its boron atom with a metal atom from an organometallic reagent.

- Biochemical Pathways : The compound is involved in various biochemical pathways that facilitate the synthesis of complex organic molecules, which may lead to the development of pharmaceuticals.

Applications in Scientific Research

This compound has diverse applications across several fields:

- Chemistry : Used extensively in organic synthesis for constructing complex molecules.

- Biology : Investigated for its potential to develop boron-containing drugs and bioactive compounds.

- Medicine : Explored for its application in boron neutron capture therapy (BNCT), a targeted cancer treatment strategy.

- Industry : Utilized in producing advanced materials and polymers.

Biological Activity Insights

Recent studies have highlighted the following biological activities associated with this compound:

- Anticancer Properties : Research indicates that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives have shown promising results against breast and prostate cancer cells through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness appears to stem from its ability to disrupt cellular processes or inhibit essential enzymes.

- Pharmacokinetics : The stability of this compound at physiological pH enhances its potential therapeutic applications. Studies suggest that the hydrolysis rate of similar boronic pinacol esters increases significantly at physiological conditions, which could influence drug delivery mechanisms.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Case Study 1 : A study focusing on its anticancer activity demonstrated that treatment with this compound led to a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value indicating potent cytotoxicity.

- Case Study 2 : Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Candida albicans, revealing that the compound inhibited growth at sub-micromolar concentrations.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | Reduced cell viability (IC50 < 10 µM) | |

| Antimicrobial | Staphylococcus aureus | Inhibition at sub-micromolar levels | |

| Antimicrobial | Candida albicans | Growth inhibition observed | |

| Pharmacokinetics | Physiological pH | Increased hydrolysis rate |

Propriétés

IUPAC Name |

2-(2,6-difluoro-4-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF2O2S/c1-12(2)13(3,4)18-14(17-12)11-9(15)6-8(19-5)7-10(11)16/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNRDQCFASRPBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)SC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.